![molecular formula C10H7NO B3053659 4H-Furo[3,2-b]indole CAS No. 55077-51-5](/img/structure/B3053659.png)
4H-Furo[3,2-b]indole
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing 4H-Furo[3,2-b]indole. Notably, gold-catalyzed cascade reactions with propargyl esters have been employed to synthesize 2-alkenylidene-3-oxoindolines. This cascade sequence involves the initial formation of a gold-carbene species via cationic gold(I)-catalyzed 1,2-acyloxy migration of properly substituted propargyl esters. The subsequent addition of the gold-carbene to furoindole and successive furan ring-opening leads to the desired products .
Molecular Structure Analysis
The molecular structure of 4H-Furo[3,2-b]indole comprises a fused furan and indole ring system. The compound contains an extended π-system linked at the C2 position of the indolin-3-one moiety. It exhibits intense coloration, ranging from yellow to purple, and can be characterized by UV measurements .
Chemical Reactions Analysis
The reactivity of 4H-Furo[3,2-b]indole involves ring-opening reactions of furans, allowing for the installation of carbonyl functionalities. These reactions occur through dearomatization steps, often leading to the formation of spirocyclopentane-1,2-dihydro-3H-indolin-3-ones. Gold-catalyzed reactions with allenes have been particularly effective in achieving this transformation .
Scientific Research Applications
Synthesis and Derivatives
Synthesis of 4H-Furo[3,2-b]indole Derivatives : The research by Tanaka, Yakushijin, and Yoshina (1977) details the synthesis of 4H-Furo[3,2-b]indole from deoxygenation processes and further elaborates on the formation of its derivatives through various chemical reactions such as the Cannizzaro, Wittig, and reduction reactions (Tanaka, Yakushijin, & Yoshina, 1977).
Preparation of 4H-Furo[3,2-b]indole-2-Carboxylic Acid Derivatives : This study by the same authors in 1979 explores the preparation of carboxylate derivatives of 4H-Furo[3,2-b]indole, showcasing the versatility of this compound in forming various chemical structures (Tanaka, Yakushijin, & Yoshina, 1979).
Applications in Organic Chemistry
Diels-Alder Cycloaddition Reactions : Gribble et al. (1992) demonstrated the use of 4H-Furo[3,4-b]indoles in Diels-Alder reactions, a key method in organic synthesis, highlighting its utility in the regiospecific synthesis of complex organic compounds like ellipticine (Gribble et al., 1992).
Synthesis of 4-(Phenylsulfonyl)-4H-Furo[3,4-b]indoles : Another study by Gribble, Jiang, and Liu (2002) focuses on the efficient synthesis of phenylsulfonyl derivatives of 4H-Furo[3,4-b]indole, demonstrating its potential as a precursor for various organic compounds (Gribble, Jiang, & Liu, 2002).
Medicinal Chemistry and Pharmacological Studies
Analgesic and Anti-inflammatory Activities : Kawashima et al. (1986) explored the analgesic and anti-inflammatory properties of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives, indicating potential pharmaceutical applications of these compounds (Kawashima et al., 1986).
Anticancer Activity of Furo[3,2-b]indole Derivatives : Zhuang et al. (2013) synthesized and evaluated the anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives, establishing their potential as agents for treating cancers, specifically renal cancer (Zhuang et al., 2013).
Future Directions
properties
IUPAC Name |
4H-furo[3,2-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)10-9(11-8)5-6-12-10/h1-6,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOUZIRMRBQJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495167 | |
Record name | 4H-Furo[3,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55077-51-5 | |
Record name | 4H-Furo[3,2-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30495167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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